molecular formula C12H16BrNO2S B1432399 Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate CAS No. 1548163-89-8

Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate

Cat. No.: B1432399
CAS No.: 1548163-89-8
M. Wt: 318.23 g/mol
InChI Key: GFLBGPGVKUHLJC-UHFFFAOYSA-N
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Description

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol . This compound is characterized by the presence of a piperidine ring, a bromothiophene moiety, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidine-3-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with different nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with biological macromolecules, while the piperidine ring could influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(4-chlorothiophen-2-yl)methyl]piperidine-3-carboxylate
  • Methyl 1-[(4-fluorothiophen-2-yl)methyl]piperidine-3-carboxylate
  • Methyl 1-[(4-iodothiophen-2-yl)methyl]piperidine-3-carboxylate

Uniqueness

Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The combination of the bromothiophene moiety and the piperidine ring provides a distinct structural framework that can be exploited in various scientific research applications .

Properties

IUPAC Name

methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-16-12(15)9-3-2-4-14(6-9)7-11-5-10(13)8-17-11/h5,8-9H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLBGPGVKUHLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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